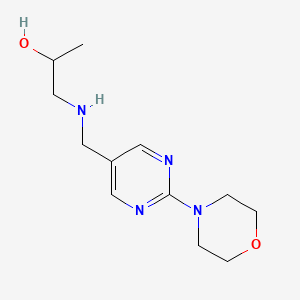

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol

Description

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is a synthetic organic compound featuring a pyrimidine core substituted with a morpholine ring and an aminopropanol side chain. Its structure combines a heterocyclic pyrimidine scaffold (common in pharmaceuticals) with a morpholine moiety, which enhances solubility and bioavailability, and a propan-2-ol group that introduces hydrogen-bonding capacity .

Properties

Molecular Formula |

C12H20N4O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propan-2-ol |

InChI |

InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3 |

InChI Key |

PJNYEERBUAROTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCC1=CN=C(N=C1)N2CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Morpholinopyrimidin-5-ylmethanol

The foundational step involves constructing the pyrimidine ring substituted with a morpholine group. A modified Chichibabin reaction is employed, where 2-chloropyrimidine-5-carbaldehyde reacts with morpholine under reflux in tetrahydrofuran (THF) at 80°C for 12 hours. The morpholine acts as both a nucleophile and base, displacing the chlorine atom to yield 2-morpholinopyrimidine-5-carbaldehyde. Subsequent reduction using sodium borohydride in methanol at 0–5°C converts the aldehyde to 2-morpholinopyrimidin-5-ylmethanol with >85% purity after recrystallization from ethyl acetate.

Key Reaction Parameters:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Morpholine, THF | THF | 80°C | 12 h | 78% |

| 2 | NaBH₄, MeOH | MeOH | 0–5°C | 2 h | 92% |

Introduction of the Amino-Propanol Side Chain

The alcohol group in 2-morpholinopyrimidin-5-ylmethanol is converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic displacement. Mesylation using methanesulfonyl chloride in dichloromethane with triethylamine as a base at −10°C produces the mesylate intermediate. This intermediate reacts with 1-amino-2-propanol in dimethylformamide (DMF) at 60°C for 8 hours, achieving 70–75% yield. The reaction is monitored via thin-layer chromatography (TLC) to minimize over-alkylation byproducts.

Protecting Group Strategy for Enhanced Regioselectivity

A patent-derived method optimizes yield and purity by employing a disiloxane protecting group during intermediate synthesis.

Protection of the Pyrimidine Amine

The pyrimidine core is protected using 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane (CIPS) in pyridine at 25°C for 4 hours. This step shields the amine group, preventing unwanted side reactions during subsequent alkylation. The protected intermediate is purified via washing with cold heptane, achieving >95% purity.

Alkylation and Deprotection

The protected intermediate undergoes alkylation with 1-chloro-2-propanol in acetonitrile using potassium carbonate as a base at 50°C. Deprotection is achieved via treatment with tetrabutylammonium fluoride (TBAF) in THF, yielding 1-(((2-morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol with an overall yield of 68%.

Advantages Over Unprotected Routes:

- Reduced formation of N-alkylated byproducts (<5% vs. 15–20% in unprotected routes).

- Simplified purification due to crystalline intermediates.

Reductive Amination Approach

An alternative method utilizes reductive amination to couple 2-morpholinopyrimidine-5-carbaldehyde with 1-amino-2-propanol.

Reaction Conditions

The aldehyde and amine are condensed in methanol using acetic acid as a catalyst at 25°C for 6 hours. Sodium cyanoborohydride is added to reduce the imine intermediate, yielding the target compound in 65% yield after column chromatography.

Optimization Insights:

- Excess amine (2.5 eq) improves conversion rates.

- Low-temperature reduction (−10°C) minimizes borane side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Mesylation, alkylation | 70–75% | 85–90% | Moderate |

| Protecting Group Strategy | CIPS protection, TBAF deprotection | 68% | >95% | High |

| Reductive Amination | Imine formation, NaBH₃CN reduction | 65% | 80–85% | Low |

The protecting group strategy offers superior purity and scalability, making it preferable for industrial applications. However, the nucleophilic substitution route remains popular in research settings due to fewer synthetic steps.

Chemical Reactions Analysis

Types of Reactions: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Research

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol has potential applications in pharmaceutical research as an inhibitor of specific kinases or proteins implicated in cancer and other diseases. Its ability to modulate biological pathways makes it a valuable compound for developing therapeutic agents. Studies exploring the interaction of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol with various biological targets have shown promising results. The compound's ability to bind selectively to certain receptors or enzymes suggests its utility in targeted therapy approaches. Interaction studies often involve biochemical assays and molecular docking simulations to elucidate binding affinities and mechanisms of action.

Potential Therapeutic Applications

Research indicates that 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol exhibits significant biological activity, particularly in inhibiting specific protein targets involved in cancer progression. Its structural components allow it to interact effectively with biological systems, making it a candidate for drug development aimed at treating various diseases, including cancer and other proliferative disorders.

Use in Synthesis

The chemical behavior of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol can be analyzed through various reactions, particularly nucleophilic substitutions and coupling reactions. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig can be employed to modify the compound's structure by introducing different substituents at specific positions on the pyrimidine ring. These reactions highlight the compound's versatility in synthetic chemistry.

Key characteristics

The uniqueness of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol lies in its dual functionality as both a morpholine derivative and an amino alcohol, enhancing its potential for selective biological interactions compared to simpler analogs.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Morpholinopyrimidine | Morpholine ring with pyrimidine | Anticancer activity |

| 5-(Aminomethyl)pyrimidine | Simple amine substitution | Moderate biological activity |

| Propanolamine derivatives | Varying alkyl chains | Diverse pharmacological effects |

Mechanism of Action

The mechanism of action of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine and pyridine derivatives with alcohol or amino-alcohol substituents. Below is a comparative analysis of structurally related compounds based on the evidence:

Structural and Functional Group Analysis

Physicochemical Properties (Theoretical)

- Polarity: The morpholine and propan-2-ol groups in the target compound likely confer higher polarity compared to alkyl/aryl-substituted analogs (e.g., the butylamino-chloro-pyrimidine derivative ). This increases solubility in polar solvents like water or DMSO.

- Lipophilicity (logP) : The target compound’s logP is expected to be lower than that of the methylsulfanyl- and phenyl-substituted pyrimidine (logP ~2.5–3.0 inferred from ) due to fewer hydrophobic groups.

- Hydrogen Bonding: The aminopropanol side chain provides two H-bond donors (NH and OH) and multiple acceptors (morpholine O, pyrimidine N), enhancing interactions with biological targets compared to non-alcohol derivatives .

Biological Activity

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol, with the chemical formula C12H20N4O2 and CAS number 1279206-66-4, is a compound of interest due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety linked to a propanolamine structure, which contributes to its biological activity. The molecular weight is approximately 236.31 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C12H20N4O2 |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 1279206-66-4 |

| LogP | 1.678 |

The compound has been studied for its role as a potential inhibitor of various biological pathways, particularly in cancer treatment. Research indicates that it may modulate the activity of specific kinases involved in cell proliferation and survival.

In Vitro Studies

- PLK4 Inhibition : The compound has shown promise as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is crucial for centriole biogenesis, and its overexpression is linked to cancer progression. In vitro studies demonstrated that treatment with this compound leads to reduced cell proliferation in cancer cell lines with elevated PLK4 levels .

- Cell Line Studies : Various cancer cell lines were treated with the compound to assess its cytotoxic effects. Results indicated significant inhibition of cell growth in lines characterized by mutations in the p53 gene, suggesting a targeted approach for cancers with specific genetic backgrounds .

Case Studies

- Case Study on Neuroblastoma : A study involving neuroblastoma cells revealed that administration of the compound resulted in apoptosis and cell cycle arrest at the G1 phase. This effect was mediated through the stabilization of p53 and activation of apoptotic pathways .

- Breast Cancer Models : In models of breast cancer, the compound exhibited synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy and reducing resistance mechanisms observed in treatment .

Absorption and Distribution

The pharmacokinetic profile indicates moderate absorption with a LogP value suggesting favorable membrane permeability. However, detailed studies on bioavailability are still required.

Metabolism and Excretion

Preliminary data suggest that the compound undergoes hepatic metabolism, with renal excretion being a primary route for elimination.

Future Directions and Research

Ongoing research aims to optimize the structural features of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol to enhance its potency and selectivity against target kinases while minimizing off-target effects.

Potential Applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via reductive amination between (2-morpholinopyrimidin-5-yl)methanol and 1-amino-2-propanol. Key intermediates include (2-morpholinopyrimidin-5-yl)methanol (CAS RN 937796-13-9), which can be prepared from 5-bromopyrimidine derivatives through nucleophilic substitution with morpholine. Reaction optimization often employs sodium cyanoborohydride or hydrogenation catalysts. Characterization of intermediates via -NMR and LC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and /-NMR are essential for verifying molecular weight and structural features. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns) is recommended. Impurity profiling should reference pharmacopeial standards, such as those outlined in the European Pharmacopoeia for related morpholine-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data arising from varying reaction conditions (e.g., solvent polarity, temperature)?

- Methodological Answer : Systematic Design of Experiments (DoE) is advised to evaluate solvent effects (e.g., DMF vs. THF) and temperature gradients. For instance, polar aprotic solvents may enhance nucleophilic substitution efficiency but risk byproduct formation. Data from analogous compounds, such as 1-(4-bromophenoxy)-3-[(2-imidazo[1,2-a]pyridin-2-yl)ethyl)amino]propan-2-ol, suggest that lower temperatures (0–5°C) reduce epimerization in chiral intermediates .

Q. What strategies mitigate toxicity risks during in vitro pharmacological studies of this compound?

- Methodological Answer : Prior to cell-based assays, conduct computational toxicity screening (e.g., using QSAR models) to predict hepatotoxicity or mutagenicity. For in vitro validation, use hepatic cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity. Reference safety data from structurally similar compounds, such as 2-(dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone, which highlight the importance of controlling exposure limits in lab settings .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in soluble guanylate cyclase (sGC) activation?

- Methodological Answer : Use recombinant sGC enzymes in fluorescence-based assays to measure cGMP production. Compare activity with known sGC stimulators like IW-1973, a morpholine-pyrimidine derivative with a similar pharmacophore. Structure-activity relationship (SAR) studies should focus on modifying the morpholine ring and propan-2-ol side chain to assess binding affinity changes .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

- Methodological Answer : Crystallization difficulties often arise from conformational flexibility in the morpholine-pyrimidine core. Co-crystallization with stabilizing agents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride salts) can improve lattice stability. For example, (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one was successfully crystallized using vapor diffusion with dichloromethane/hexane mixtures, a method applicable here .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from poor pharmacokinetic (PK) properties, such as low oral bioavailability. Perform ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bottlenecks. For instance, oxalate salts of related propan-2-ol derivatives showed enhanced solubility and bioavailability in rat models, suggesting salt formulation as a mitigation strategy .

Q. What computational methods are effective for predicting the compound’s interaction with off-target receptors?

- Methodological Answer : Molecular docking against the Protein Data Bank (PDB) using software like AutoDock Vina can identify potential off-targets (e.g., kinase or GPCR binding). Validate predictions with radioligand displacement assays. For morpholine-containing analogs, cross-reactivity with dopamine receptors has been reported, necessitating selective receptor profiling .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in early-stage research?

- Methodological Answer : Follow OSHA guidelines for morpholine derivatives, including fume hood use and PPE (nitrile gloves, lab coats). Spill containment requires inert absorbents like vermiculite. Reference safety data sheets (SDS) for related compounds, such as 2-(dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone, which mandate emergency eye washing and respiratory protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.